REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[CH:4]=[N:5][OH:6].ClN1C(=O)[CH2:16][CH2:15][C:14]1=O.CC[C:22]([O:24][C:25]([CH:27]([CH3:29])C)=[O:26])=O.C[O-].[Na+].ClC1C=CC=C(Cl)C=1C(Cl)=NO>CN(C)C=O.O1CCCC1.O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]1[C:27]([C:25]([O:24][CH3:22])=[O:26])=[C:29]([CH:15]([CH3:16])[CH3:14])[O:6][N:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NO)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)OC(=O)C(C)C
|
Name
|
sodium methoxide
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(=NO)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in an ambient temperature
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether (300 mL)
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with water (3×100 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temperature for 16 h the solvent
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with water (250 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting solids filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)OC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |